1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Overview
Description
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two chlorine atoms attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene typically involves the chlorination of 2,5-dimethoxytoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents for these reactions include sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these oxidations.
Reduction Reactions: The compound can also undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-hydroxy-4-(hydroxymethyl)-2,5-dimethoxybenzene.
Scientific Research Applications
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds. It helps in understanding the mechanisms of dehalogenation and other metabolic processes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene exerts its effects involves interactions with various molecular targets. The chlorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-4-(chloromethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,5-Dimethoxybenzyl chloride: Contains only one chlorine atom, leading to variations in its chemical behavior and uses.
1-Chloro-2,5-dimethoxybenzene:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it suitable for specific research and industrial applications.
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGPAIZCNKGNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304958 | |
Record name | 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21112-39-0 | |
Record name | Benzene, 1-chloro-4-(chloromethyl)-2,5-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21112-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 168506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168506 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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